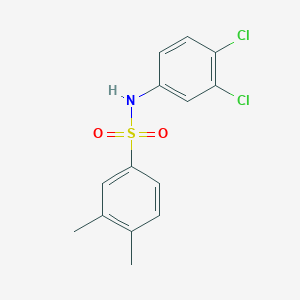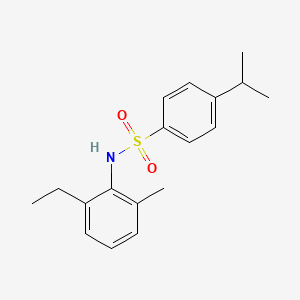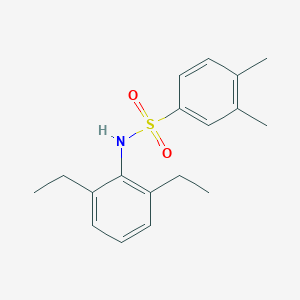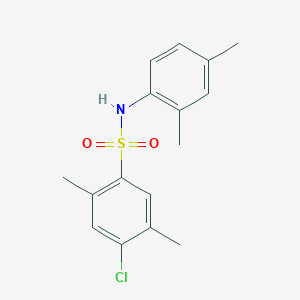
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as CDMS, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMS is a white solid that is soluble in organic solvents and has a molecular weight of 347.86 g/mol.
Mécanisme D'action
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. Carbonic anhydrase enzymes are involved in the conversion of carbon dioxide to bicarbonate and protons. This compound binds to the zinc ion in the active site of the enzyme, preventing the binding of water molecules and inhibiting the activity of the enzyme. This leads to a decrease in the production of bicarbonate and protons, which has various physiological effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects due to its inhibition of carbonic anhydrase enzymes. This compound has been shown to decrease the production of bicarbonate and protons, leading to a decrease in blood pH. This has implications for the treatment of various diseases, including metabolic acidosis and glaucoma.
This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of carbonic anhydrase enzymes in immune cells. This leads to a decrease in the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit the activity of carbonic anhydrase enzymes. This compound is also soluble in organic solvents, making it easy to handle and manipulate in the lab.
However, this compound has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and manipulate the compound. This compound is also relatively expensive compared to other compounds used in lab experiments.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide, including the development of new drugs that target carbonic anhydrase enzymes for the treatment of various diseases. This compound can also be used as a starting material for the synthesis of novel sulfonamide-based compounds with potential therapeutic applications.
Another future direction is the study of the structure and function of carbonic anhydrase enzymes and their role in various physiological processes. This compound can be used as a tool to study the active site of carbonic anhydrase enzymes and their interaction with other molecules.
Conclusion:
This compound is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceuticals. This compound inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This compound has various biochemical and physiological effects due to its inhibition of carbonic anhydrase enzymes. This compound has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit the activity of carbonic anhydrase enzymes. There are several future directions for the study of this compound, including the development of new drugs and the study of the structure and function of carbonic anhydrase enzymes.
Méthodes De Synthèse
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2,4-dimethyl aniline in the presence of a base such as triethylamine. Another method involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2,4-dimethyl aniline in the presence of a reducing agent such as sodium borohydride. Both methods yield high purity and yield of this compound.
Applications De Recherche Scientifique
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. In medicinal chemistry, this compound has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance and respiration. This compound has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
In biochemistry, this compound has been used as a tool to study the structure and function of carbonic anhydrase enzymes. This compound has been shown to bind to the active site of carbonic anhydrase enzymes and inhibit their activity. This has led to the development of new drugs that target carbonic anhydrase enzymes for the treatment of various diseases.
In pharmaceuticals, this compound has been used as a starting material for the synthesis of various drugs, including sulfonamide-based antibiotics and anti-cancer drugs. This compound has also been used as a building block for the synthesis of novel sulfonamide-based compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-10-5-6-15(12(3)7-10)18-21(19,20)16-9-11(2)14(17)8-13(16)4/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRBVCWNOZFXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
![4-[2-[2-[[1-(Difluoromethyl)imidazol-2-yl]methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide](/img/structure/B7463378.png)
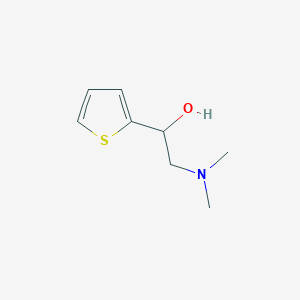
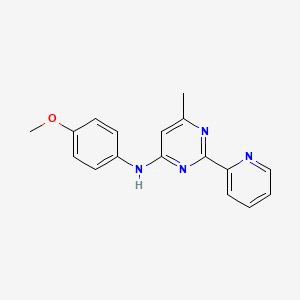
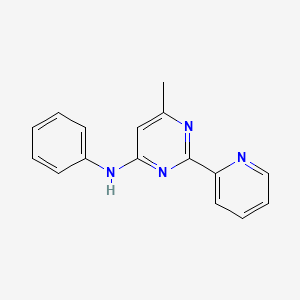
![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)

![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)
